REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[CH3:9][OH:10]>OS(O)(=O)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([CH3:8])[N:5]=[C:6]([CH2:9][OH:10])[CH:7]=1
|
Name
|
|
Quantity
|
735 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 μL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
(NH4)2S2O8
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched
|
Type
|
ADDITION
|
Details
|
by adding 1 M aq. NaS2O3 solution
|
Type
|
ADDITION
|
Details
|
The mixture is further diluted with sat. aq. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EA (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 3:2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC(=C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |